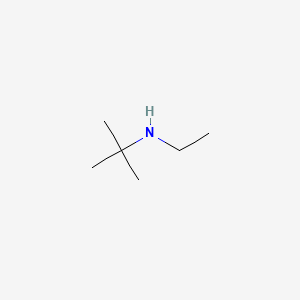

N-tert-Butylethylamine

Description

Significance of N-tert-Butylethylamine in Contemporary Organic Chemistry Research

The significance of this compound in modern organic chemistry stems largely from its nature as a sterically hindered amine. This structural motif is crucial in controlling reaction selectivity and stabilizing reactive intermediates. The synthesis of sterically hindered amines has long been a challenge in organic chemistry, making compounds like this compound valuable reagents and synthetic targets. nih.gov

As an intermediate, this compound is utilized in the synthesis of more complex molecules, including pharmaceutical intermediates and other fine chemicals. lookchem.com For instance, it can be used as a precursor to produce compounds such as N,N'-di-tert-butyl-ethanediylidenediamine. guidechem.com One method for its preparation involves the reduction of N-tert-butyl-acetamide with a reagent like lithium alanate in tetrahydrofuran. guidechem.com

Beyond its role as a synthetic building block, research has indicated other potential applications. This compound has been shown to function as a source of hydrogen peroxide in certain organic synthesis contexts and can act as an efficient agent for crosslinking polymers. biosynth.com This crosslinking capability produces reusable materials, offering an advantage over traditional, non-recyclable crosslinkers. biosynth.com The compound has also demonstrated antioxidant properties, which may be attributed to an ability to scavenge free radicals. biosynth.com

Below is a table summarizing the key physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₆H₁₅N |

| Molecular Weight | 101.19 g/mol nist.govnih.gov |

| CAS Number | 4432-77-3 nist.gov |

| Boiling Point | 92.5 °C at 760 mmHg guidechem.com |

| Density | 0.696 g/mL at 25 °C |

| Polar Surface Area | 3.24 Ų guidechem.com |

| IUPAC Name | N-ethyl-2-methylpropan-2-amine guidechem.comnih.gov |

This table was generated based on data from various chemical databases. guidechem.comnist.govnih.gov

Overview of Research Trajectories for this compound and Related Hindered Amines

The research trajectories for this compound are closely linked to the broader exploration of sterically hindered amines, a class of compounds that presents both synthetic challenges and application opportunities. nih.govtandfonline.com

Advanced Synthesis: A primary research focus is the development of modular and efficient methods for synthesizing hindered amines. nih.gov Traditional methods often face limitations, and contemporary research explores novel strategies like multi-component coupling reactions using earth-abundant metal catalysts under mild conditions. nih.gov Reductive amination is another key technique employed for preparing sterically hindered secondary amino esters, which are precursors to other valuable structures. tandfonline.comresearchgate.net

Coordination Chemistry and Catalysis: Hindered amines and their derivatives are increasingly investigated as ligands in coordination chemistry. beilstein-journals.orguni-wuerzburg.de The bulky substituents, such as the tert-butyl group in this compound, can influence the geometry, stability, and reactivity of metal complexes. nih.gov This has significant implications for catalysis, where the ligand architecture dictates the catalyst's activity and selectivity. organic-chemistry.org For example, P,N-ligands derived from hindered precursors are used in a variety of catalytic reactions. beilstein-journals.org

Carbon Capture Technologies: A significant and emerging research trajectory for amines is their application in carbon capture and storage (CCS) technologies. researchgate.netaaqr.org While primary and secondary amines react with CO₂ to form carbamates, tertiary amines, which lack a proton on the nitrogen atom, facilitate CO₂ absorption through a bicarbonate formation mechanism. mdpi.comfrontiersin.org This different mechanism can lead to a higher CO₂ loading capacity and potentially lower energy requirements for regeneration. frontiersin.org Research into the atmospheric chemistry and degradation of related amines, like tert-butylamine (B42293), also informs the environmental aspects of these applications. whiterose.ac.uk The table below contrasts the roles of different amine classes in CO₂ capture.

| Amine Class | Reaction with CO₂ | Key Research Focus | Example Compound(s) |

| Primary | Forms carbamates mdpi.com | Improving absorption rate and reducing regeneration energy aaqr.org | Monoethanolamine (MEA), tert-Butylamine aaqr.org |

| Secondary | Forms carbamates mdpi.com | Balancing reactivity and stability | Diethanolamine (DEA), N-Ethyl-n-butylamine mdpi.com |

| Tertiary | Promotes bicarbonate formation mdpi.comfrontiersin.org | High CO₂ capacity and lower heat of reaction researchgate.netfrontiersin.org | N-methyldiethanolamine (MDEA) researchgate.net |

| Hindered | Can exhibit modified reactivity due to steric bulk aaqr.org | Combining stability with favorable absorption/desorption kinetics | 2-amino-2-methyl-1-propanol (AMP) aaqr.org |

This table was generated to summarize findings from comparative studies on amine-based CO₂ capture. researchgate.netaaqr.orgmdpi.comfrontiersin.org

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-2-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N/c1-5-7-6(2,3)4/h7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOIBQBPAXOVGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334567 | |

| Record name | N-tert-Butylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4432-77-3 | |

| Record name | N-tert-Butylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl(ethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for N Tert Butylethylamine

Historical Development of N-tert-Butylethylamine Synthesis Pathways

The synthesis of this compound, an unsymmetrical secondary amine, has been approached through several historical routes, primarily centered around the formation of a new carbon-nitrogen bond between an ethyl group and a tert-butylamine (B42293) moiety.

Analysis of Hydrogenation Reactions for this compound Synthesis

The most prominent method for synthesizing this compound and other unsymmetrical secondary tert-butylamines is through the reductive amination of an aldehyde with tert-butylamine. google.comvpscience.org This process typically involves two key steps: the formation of an imine intermediate from the reaction of the aldehyde and amine, followed by the hydrogenation of this imine to the desired secondary amine. masterorganicchemistry.comtandfonline.com

Specifically, this compound is prepared by reacting acetaldehyde (B116499) with tert-butylamine in the presence of hydrogen and a hydrogenation catalyst. google.com This reaction is performed in the liquid phase, and various catalysts, including those based on nickel, palladium, or platinum, are commonly used for the hydrogenation step. vpscience.orglibretexts.org A key challenge in this synthesis is the steric hindrance posed by the bulky tert-butyl group, which can reduce the reaction rate and potentially lead to side reactions, such as the hydrogenation of the aldehyde to its corresponding alcohol. google.com

A patented process outlines the preparation of such secondary amines by reacting the aldehyde and tert-butylamine in the liquid phase over a nickel-comprising catalyst. google.com To manage the reaction, it is advantageous to maintain a molar ratio of tert-butylamine to aldehyde not exceeding 1:1.4, with ratios closer to 1:1 being particularly preferred to achieve high yields. google.com The reaction is typically conducted at pressures ranging from 2 to 120 bar, with a preferred range of 5 to 10 bar. google.com

Interactive Data Table: Parameters for Reductive Amination Synthesis

| Parameter | Value/Condition | Significance |

| Reactants | Acetaldehyde, tert-Butylamine | Forms the ethyl and tert-butyl groups of the final product. |

| Key Intermediate | N-tert-Butylethylideneamine | Formed by condensation of the aldehyde and amine. |

| Reaction Type | Reductive Amination (Hydrogenation) | A controlled method to form C-N bonds, avoiding multiple alkylations. masterorganicchemistry.com |

| Catalysts | Nickel, Palladium, Platinum | Facilitates the hydrogenation of the imine intermediate. vpscience.orglibretexts.org |

| Phase | Liquid Phase | Allows for easier handling of tert-butylamine (boiling point: 44°C). google.com |

| Pressure | 5-10 bar (preferred) | Optimal range for achieving high yields in the catalytic process. google.com |

| Reactant Ratio | ~1:1 (tert-butylamine:acetaldehyde) | Minimizes side reactions and maximizes yield. google.com |

Exploration of Alternative Synthetic Routes and Their Efficiencies

Beyond direct reductive amination, several other pathways for the synthesis of this compound have been explored, each with varying degrees of efficiency and practicality.

One historical method involves the alkylation of tert-butylamine with an ethyl halide, such as ethyl bromide. google.com A described synthesis reports an 85% yield when reacting tert-butylamine with ethyl bromide in a 3:1 molar ratio. google.com However, this method is often hampered by a lack of selectivity, leading to the formation of tertiary amines through over-alkylation. masterorganicchemistry.com Furthermore, the process generates hydrogen bromide, which requires neutralization, leading to salt formation and potential corrosion issues. google.com

Another approach is a two-step synthesis involving the acetylation of tert-butylamine with acetic anhydride (B1165640) to form N-tert-butylacetamide, followed by reduction of the amide with a strong reducing agent like lithium aluminum hydride. google.com This route is generally less efficient, with the initial acetylation step yielding only about 40%, and it suffers from poor atom economy due to the use of stoichiometric reagents. google.com

Electrochemical reductive amination of acetaldehyde with tert-butylamine using lead cathodes has also been investigated. This method reportedly achieves a 60% yield but is noted for its generally low efficiency. google.com

A more specialized synthesis involves the hydrolysis of dialkylaminotriphenylphosphonium halides. This method has been used to prepare sterically hindered amines, including this compound. researchgate.net The process starts with the reaction of triphenylphosphine (B44618) with an alkylimine, followed by alkyl halide addition to form the phosphonium (B103445) salt, which is then hydrolyzed to the secondary amine. researchgate.net While effective for certain hindered structures, the multi-step nature and the use of stoichiometric phosphorus reagents make it less practical for large-scale production compared to catalytic methods.

Interactive Data Table: Comparison of Alternative Synthesis Routes for this compound

| Synthetic Route | Key Reagents | Reported Yield | Key Disadvantages |

| Alkylation with Ethyl Halide | tert-Butylamine, Ethyl Bromide | 85% google.com | Lack of selectivity (over-alkylation), salt byproduct, corrosion. google.commasterorganicchemistry.com |

| Acetylation and Reduction | tert-Butylamine, Acetic Anhydride, LiAlH₄ | ~40% (acetylation step) google.com | Two-stage process, poor atom economy, use of hazardous reagents. google.com |

| Electrochemical Amination | Acetaldehyde, tert-Butylamine, Lead Cathode | 60% google.com | Low yields, specialized equipment required. google.com |

| Phosphonium Salt Hydrolysis | Triphenylphosphine, Imines, Alkyl Halides | Not specified | Multi-step synthesis, poor atom economy. researchgate.net |

Industrial-Scale Synthesis Approaches for Tert-butylamine Precursors

The availability of the key precursor, tert-butylamine, is critical for the synthesis of this compound. Industrially, tert-butylamine is produced primarily through two major pathways that utilize isobutylene (B52900) as a feedstock. uva.nlrsc.org

The most common industrial method is the direct amination of isobutylene with ammonia (B1221849) using zeolite catalysts. uva.nlrsc.org This gas-phase reaction is typically carried out at temperatures between 200°C and 350°C and pressures of 100-250 bar. rsc.org The process is valued for its high purity product (at least 99.5%) and high selectivity, which minimizes the need for extensive purification. rsc.org

Another significant industrial route is the Ritter reaction, which involves reacting isobutylene with hydrogen cyanide (HCN) and water in the presence of an acid catalyst like sulfuric acid. rsc.orgrsc.orgscilit.com This forms an N-tert-butylformamide intermediate, which is subsequently hydrolyzed to yield tert-butylamine. rsc.orgresearchgate.net While effective, this process is increasingly disfavored due to the high toxicity and handling difficulties associated with hydrogen cyanide, as well as the generation of significant salt waste streams upon neutralization. scilit.comgoogle.com

Other methods, such as the hydrolysis of tert-butylurea (B72671) (derived from urea (B33335) and isobutylene or its ether, MTBE), have also been used but often involve harsh conditions and generate substantial waste. rsc.orggoogle.com

Interactive Data Table: Industrial Synthesis of Tert-butylamine

| Method | Key Reactants | Catalyst/Conditions | Advantages | Disadvantages |

| Direct Amination | Isobutylene, Ammonia | Zeolite catalyst, 200-350°C, 100-250 bar rsc.org | High purity (>99.5%), high selectivity, minimal byproducts. rsc.orgbasf.com | Requires high pressure and temperature. google.com |

| Ritter Reaction | Isobutylene, Hydrogen Cyanide, H₂O | Sulfuric Acid, 30-60°C (reaction), ~100°C (hydrolysis) scilit.com | Established process. | Use of highly toxic HCN, significant salt waste, corrosion issues. scilit.comgoogle.com |

| tert-Butylurea Hydrolysis | tert-Butylurea, NaOH | High temperature or high boiling point solvents rsc.org | Can utilize MTBE as a feedstock. google.com | Use of strong acids/bases, equipment corrosion, high energy consumption. rsc.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which focus on minimizing waste, reducing energy consumption, and using less hazardous materials, are increasingly influencing the synthesis of amines. rsc.org

A significant green alternative to traditional alkylation and reductive amination is the "borrowing hydrogen" or "hydrogen auto-transfer" methodology. rsc.org This atom-economical process involves the N-alkylation of an amine with an alcohol, where the alcohol itself acts as the hydrogen donor. rsc.org In the context of this compound synthesis, this would involve reacting tert-butylamine with ethanol. The reaction, typically catalyzed by transition metals, proceeds by the catalyst temporarily "borrowing" hydrogen from the alcohol to form an aldehyde intermediate in situ, which then reacts with the amine to form an imine. The borrowed hydrogen then reduces the imine to the final secondary amine, with water being the only byproduct. rsc.org This approach avoids the need for an external hydrogen source and utilizes alcohols, which can be derived from renewable resources. rsc.org

Electrochemical synthesis is also emerging as a green pathway. uva.nlrsc.org By using electricity to drive the reaction, it is possible to replace hazardous chemical oxidants and reductants, operate at ambient temperature and pressure, and potentially use renewable energy sources. uva.nl For instance, the paired electrolysis for converting benzyl (B1604629) alcohol to benzyl-tert-butylamine showcases a sustainable approach that could be adapted for other amines, minimizing waste and improving energy efficiency. rsc.orgrsc.org

In the production of the precursor tert-butylamine, the shift from the Ritter reaction to the direct catalytic amination of isobutylene represents a major advancement in green industrial chemistry. rsc.orgscilit.com The direct amination process avoids the highly toxic and hazardous hydrogen cyanide and significantly reduces the formation of waste salts, making it an environmentally superior method. scilit.comgoogle.com BASF's adoption of an advanced production process with minimal by-products for its tert-butylamine plants highlights this industrial trend towards more sustainable manufacturing. basf.com

Structural Elucidation and Spectroscopic Characterization of N Tert Butylethylamine

Gas Electron Diffraction Studies of N-tert-Butylethylamine Conformation

Gas electron diffraction (GED) is a powerful technique for determining the geometry of molecules in the gas phase, providing insights into bond lengths, angles, and conformational equilibria. The molecular structure and conformation of this compound have been investigated using this method. researchgate.net

In such studies, the analysis of experimental diffraction data is often guided by theoretical calculations. For this compound, the geometrical constraints used in the data analysis were derived from ab initio calculations at the 4-21G level. researchgate.net This combined experimental and theoretical approach allows for a more robust determination of the molecular structure. The investigation revealed key details about the spatial arrangement of the ethyl and tert-butyl groups around the central nitrogen atom, defining the molecule's preferred conformation in the gas phase.

Vibrational Spectroscopy Analysis of this compound Molecular Dynamics

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the various vibrational modes of a molecule. These modes are sensitive to the molecular structure, bonding, and intermolecular interactions. The vibrational spectra for this compound have been measured to understand its molecular dynamics. researchgate.netguidechem.com

Harmonic force constants were evaluated in conjunction with these spectral measurements to provide a more detailed assignment of the observed vibrational bands. researchgate.net The spectra are characterized by bands corresponding to the stretching and bending vibrations of its constituent functional groups, including the N-H, C-H, C-N, and C-C bonds. Assignments are typically made by comparing the observed frequencies to those of related molecules, such as tert-butylamine (B42293) and other aliphatic amines. researchgate.net For instance, vibrations of the amino group are assigned by correlation with molecules like isopropylamine (B41738) and n-butylamine, while other vibrations are related to the characteristic modes of the tert-butyl group. researchgate.net

Below is a table summarizing key infrared spectroscopy data for this compound.

Table 1: Infrared (IR) Spectroscopy Data for this compound

| Spectral Region | Description |

|---|

Note: Specific band assignments require detailed analysis supported by computational calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereodynamics and Exchange Reactions

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13).

¹H NMR and ¹³C NMR spectra have been recorded for this compound. guidechem.comchemicalbook.com The ¹H NMR spectrum provides information on the different types of protons and their connectivity. The signals corresponding to the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and the tert-butyl group (a singlet for the three equivalent -CH₃ groups) are characteristic features. The proton on the nitrogen atom (N-H) typically appears as a broad signal due to chemical exchange and quadrupolar coupling with the nitrogen nucleus.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton of the molecule. guidechem.com Each unique carbon atom in the structure gives rise to a distinct signal.

The following tables present typical ¹H NMR spectral data for this compound in a chloroform-d (B32938) (CDCl₃) solvent.

Table 2: ¹H NMR Data for this compound (400 MHz, CDCl₃)

| Assignment | Chemical Shift (ppm) |

|---|---|

| A | 2.603 |

| B | 1.104 |

Data sourced from ChemicalBook based on a 399.65 MHz instrument. chemicalbook.com Assignments A, B, and C correspond to different proton environments in the molecule.

Table 3: ¹³C NMR Data for this compound (in CDCl₃)

| Spectral Data |

|---|

| Available | guidechem.com |

Advanced Spectroscopic Techniques for Investigating Amine Structures

Beyond the foundational techniques of GED, IR, and NMR, advanced spectroscopic methods can offer deeper insights into the structure and behavior of amines like this compound.

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can definitively establish the connectivity between protons and carbons, confirming the structural assignment.

Variable Temperature (VT) NMR: This technique can be used to study dynamic processes, such as conformational changes or proton exchange rates. By recording spectra at different temperatures, it is possible to determine the energy barriers for these processes.

Computational Chemistry: The use of Density Functional Theory (DFT) calculations has become a standard tool to support experimental findings. wu.ac.th DFT can be used to predict geometries, vibrational frequencies, and NMR chemical shifts with high accuracy, aiding in the assignment of complex spectra and providing a theoretical basis for understanding the molecule's properties. researchgate.netwu.ac.th For instance, DFT calculations using methods like B3LYP with basis sets such as 6-31++G(d,p) are employed to analyze vibrational spectra and predict reactivity sites in complex organic molecules. wu.ac.th

X-ray Crystallography: While this compound is a liquid at room temperature, it is possible to form solid derivatives or salts that can be analyzed by X-ray crystallography. This would provide unambiguous, high-resolution data on bond lengths and angles in the solid state, which can be compared with gas-phase data from GED. nih.gov

These advanced methods, often used in combination, are crucial for a comprehensive structural and dynamic characterization of molecules like this compound, particularly when investigating its role in more complex chemical systems or reactions. semanticscholar.org

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| tert-Butylamine |

| Isopropylamine |

| n-Butylamine |

Theoretical and Computational Chemistry Studies on N Tert Butylethylamine

Ab Initio Calculations for Molecular Geometry and Conformational Analysis

Ab initio quantum chemistry methods, which are based on first principles without reliance on empirical parameters, are powerful tools for determining the precise three-dimensional arrangement of atoms and exploring the potential energy surface of a molecule. For N-tert-Butylethylamine (also known as N-ethyl-2-methyl-2-propanamine), these calculations have been instrumental in understanding its preferred shapes (conformers) and the energy barriers between them.

A significant study combined gas electron diffraction (GED) with ab initio calculations at the 4-21G level to investigate the molecular structure and conformation of this compound. semanticscholar.orgresearchgate.net The ab initio calculations provided crucial geometrical constraints for the analysis of the experimental GED data. This synergistic approach allows for a more robust and detailed structural determination than either technique could achieve alone.

The research identified the most stable conformer of this compound. The geometry of the molecule is characterized by the rotational positions around the C-C and C-N bonds. The steric bulk of the tert-butyl group significantly influences the conformational preferences, forcing the ethyl group and the hydrogen on the nitrogen to adopt specific orientations to minimize steric hindrance. The stereodynamics of related crowded amines, such as N-tert-butyl-N,N-dialkylamines, have also been studied, revealing a complex interplay between tert-butyl group rotation and nitrogen inversion processes that can be modeled using theoretical potential energy surfaces. chemeo.com

The use of ab initio gradient relaxation at the 4-21G level has been a common practice for refining the geometries of various conformations of organic molecules, providing data on bond lengths, bond angles, and torsional angles that are in close agreement with experimental values. semanticscholar.org

Table 1: Ab Initio Methods in this compound Structural Analysis

| Computational Method | Application | Key Findings | Reference |

| Ab initio HF/4-21G | Geometry Optimization & Conformational Analysis | Provided geometrical constraints for gas electron diffraction data analysis; identified stable conformers. | semanticscholar.org |

| Ab initio Gradient Relaxation | Structure-Conformation Relations | Determined conformationally dependent changes in bond distances and angles. | semanticscholar.org |

Density Functional Theory (DFT) Applications in Predicting Bonding Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the electronic structure and bonding properties of molecules. By approximating the electron density, DFT methods can calculate a wide range of properties, including bond energies, electrostatic potentials, and vibrational frequencies, offering a balance between accuracy and computational cost.

For this compound and related compounds, DFT calculations have been applied to understand the nature of its chemical bonds. For instance, in a study of a Ni(II) complex synthesized using N-butylethylamine (an isomer), analysis of the infrared spectra was supported by understanding the C-N bond character. The vibrational frequency of the ν(C-N) bond, observed at 1498 cm⁻¹, is influenced by the delocalization of electron density within the molecule, a property that DFT can model effectively.

Furthermore, DFT methods like B3LYP/6-31G* are used to model the electrostatic potential surface (EPS) of molecules. rsc.org For the related tert-butyl(2,2,2-trifluoroethyl)amine, such calculations help visualize the electron-rich and electron-poor regions of the molecule, which is crucial for predicting how it will interact with other molecules and biological targets. rsc.org The electron-withdrawing trifluoroethyl group and the electron-donating tert-butyl group create a specific electronic environment around the nitrogen atom, influencing its nucleophilicity and hydrogen bonding capability.

In another example, DFT (RB3LYP/6-31G) was used to analyze two plausible conformations of a chromonecarboxamide derived from (R)-1-t-butylethylamine. whiterose.ac.uk The calculations revealed that the more stable conformer also possessed a larger dipole moment, a key property governing solubility and intermolecular interactions. whiterose.ac.uk This demonstrates how DFT can predict bonding-related properties that influence the macroscopic behavior of materials incorporating the this compound scaffold. whiterose.ac.uk

Table 2: Applications of DFT in Analyzing Amine Bonding Properties

| DFT Functional/Basis Set | Molecule/System Studied | Property Predicted | Significance | Reference |

| Not specified | Ni(II) Butylmethyldithiocarbamate | C-N bond character (from vibrational spectra) | Relates electronic structure to spectroscopic data. | |

| B3LYP/6-31G* | tert-butyl(2,2,2-trifluoroethyl)amine | Electrostatic Potential Surface (EPS) | Predicts reactive sites and intermolecular interactions. | rsc.org |

| RB3LYP/6-31G | (R)-N-(1-t-Butylethyl)-2-chromonecarboxamide | Conformational stability and dipole moment | Links bonding and geometry to macroscopic properties. | whiterose.ac.uk |

Mechanistic Insights from Quantum Chemistry for Amine Reactivity

Quantum chemistry provides indispensable tools for mapping out reaction pathways and understanding the mechanisms of chemical transformations. By calculating the energies of reactants, transition states, and products, researchers can determine activation barriers and reaction rates, offering a detailed picture of amine reactivity.

A prime example is the OH-initiated atmospheric degradation of tert-butylamine (B42293) (tBA), a molecule structurally similar to this compound. A detailed quantum chemistry study using high-level methods (CCSD(T*)-F12a/aug-cc-pVTZ//MP2/aug-cc-pVTZ) elucidated the reaction mechanism. akademisains.gov.myrsc.org The calculations showed that the reaction predominantly proceeds via hydrogen abstraction from the amino (-NH2) group, rather than from a C-H bond. akademisains.gov.myrsc.org This is a crucial insight, as the resulting aminyl radical dictates the subsequent reaction products. This type of detailed mechanistic analysis is directly transferable to predicting the atmospheric fate of this compound.

Reactive molecular dynamics (ReaxFF MD) simulations have also been used to study the reactivity of amines in complex environments. In one study, tert-butylamine was investigated as a hypergolic fuel additive with the oxidizer dinitrogen tetroxide (NTO). semanticscholar.org The simulations predicted the change in potential energy and the formation of key intermediates over a very short timescale (picoseconds). The results showed that adding tert-butylamine to the fuel shortened the ignition delay time compared to the pure fuel, a finding that was consistent with experimental measurements. semanticscholar.org The simulation indicated that tert-butylamine reached its maximum energy faster than other additives, promoting a quicker reaction. semanticscholar.org

These studies highlight how quantum chemistry can provide fundamental insights into the factors controlling amine reactivity, from bond-breaking and formation in single-molecule reactions to complex, high-energy processes. researchgate.netakademisains.gov.myrsc.org

Table 3: Quantum Chemistry in Amine Reactivity Studies

| Method | Reaction Studied | Key Mechanistic Insight | Reference |

| CCSD(T*)-F12a, MP2 | tert-Butylamine + OH Radical | H-abstraction occurs primarily at the amino group. | akademisains.gov.myrsc.org |

| ReaxFF MD | tert-Butylamine + DMAZ/NTO | Additive accelerates energy absorption and shortens ignition delay. | semanticscholar.org |

| Ab initio | Tertiary Amines + Epoxide | Elucidation of transition states for ring-opening reactions. | researchgate.net |

Computational Modeling of this compound Interactions in Chemical Systems

Beyond the properties of an isolated molecule, computational modeling is essential for understanding how this compound interacts with its environment, such as solvents, other molecules, or materials. These models can simulate complex systems, revealing the nature of intermolecular forces and predicting bulk properties.

One interesting application involves modeling this compound as a "switchable hydrophilicity solvent" (SHS). researchgate.net These are solvents that can reversibly switch between a hydrophobic and a hydrophilic form. This compound is a hydrophobic liquid, but upon exposure to CO2 in the presence of water, it reacts to form an ammonium (B1175870) bicarbonate salt, which is water-soluble. Removing the CO2 reverses the process. Computational models are used to understand the thermodynamics of this CO2-amine interaction, helping to design and optimize such environmentally friendly solvent systems.

Computational modeling is also used to understand the role of this compound in materials science. It has been reported as a reagent that can participate in the dynamic crosslinking of polymers through the formation of hindered urea (B33335) bonds. In one study, a crosslinked polymer network was observed to "dissolve" upon the addition of excess this compound, demonstrating the reversibility of the bonds. Molecular modeling helps to simulate these bond exchange reactions, providing insight into the dynamics and equilibrium of the crosslinked network.

Furthermore, computational studies can detail specific non-covalent interactions. The crystal structure of N,N-Bis(2-pyridylmethyl)-tert-butylamine, which contains the tert-butylamine core, revealed intermolecular C-H···π interactions that link the molecules into layers. Computational models can quantify the strength and geometry of such weak interactions, which are critical for understanding crystal packing and the properties of solid-state materials.

Table 4: Modeling this compound Interactions

| Modeling Technique | System/Process Modeled | Finding/Application | Reference |

| Thermodynamic Modeling | Switchable Hydrophilicity Solvents (SHS) | Models the reversible reaction with CO2 to switch between hydrophobic and hydrophilic forms. | researchgate.net |

| Molecular Modeling | Dynamic Polymer Networks | Simulates the exchange with hindered urea bonds for reversible crosslinking. | |

| Crystal Structure Analysis & Modeling | N,N-Bis(2-pyridylmethyl)-tert-butylamine | Identifies and quantifies intermolecular C-H···π interactions governing crystal packing. |

Reactivity and Reaction Mechanisms of N Tert Butylethylamine

Investigation of Dynamic Covalent Chemistry Involving N-tert-Butylethylamine

Dynamic covalent chemistry (DCC) relies on the formation of covalent bonds that are reversible under specific conditions, allowing for the creation of dynamic systems that can adapt to their environment. This compound has emerged as a key player in this field, particularly in the context of hindered urea (B33335) bonds.

The reaction between an isocyanate and a bulky amine, such as this compound, leads to the formation of a hindered urea bond (HUB). nih.govresearchgate.net This steric hindrance destabilizes the typically robust urea linkage, rendering it dynamic and capable of reversible dissociation into its constituent isocyanate and amine. nih.govresearchgate.netcore.ac.uk This equilibrium can be influenced by external stimuli, forming the basis for controlled release mechanisms. researchgate.netresearchgate.net

The N-tertbutyl-N-ethylurea (TBEU) moiety has been identified as a particularly promising HUB. researchgate.netnih.gov Studies have shown that the dynamic nature of the TBEU bond allows for exchange reactions between different amines and ureas. nih.gov The equilibrium of this system can be shifted, leading to the in situ release of this compound. researchgate.netresearchgate.net This controlled release is crucial for applications where the presence of a free base is required at a specific time or under certain conditions. The dissociation of the hindered urea bond to release the amine is a key feature of its role in dynamic covalent systems. nih.gov

Table 1: Dynamic Equilibrium of a Hindered Urea Bond

| Reactants | Products | Equilibrium Constant (Keq) | Conditions |

| Isocyanate + this compound | N-tertbutyl-N-ethylurea (TBEU) | Varies with substituents | Catalyst-free, often at mild temperatures. nih.govresearchgate.net |

| TBEU + a different bulky amine (2f) | New urea (3f) + this compound (2c) | Dependent on reactants | 37 °C. nih.gov |

This table illustrates the reversible nature of the hindered urea bond formed from this compound, a cornerstone of its application in dynamic covalent chemistry.

The ability to release this compound on demand from a dormant urea precursor has significant implications for stimuli-responsive systems and triggered catalysis. researchgate.netresearchgate.net The release of the amine can be initiated by stimuli such as heat or the addition of water, which shifts the urea equilibrium towards dissociation. researchgate.netresearchgate.net

Once released, this compound can act as a potent organocatalyst or a reagent in subsequent chemical transformations. researchgate.netresearchgate.net For example, the released amine can catalyze reactions that are sensitive to the presence of a base. This "on-demand" release allows for temporal control over catalytic activity, preventing premature reactions and enabling complex reaction sequences. researchgate.netresearchgate.net This approach has been demonstrated in reaction cascades where the released this compound triggers a subsequent chemical step. researchgate.netresearchgate.net The use of these dynamic covalent urea systems allows for the development of materials with properties like self-healing and reprocessability. nih.govresearchgate.netmdpi.comrsc.org

Role in Dynamic Covalent Urea Equilibria and Base Release Mechanisms

This compound as a Reagent in Organic Transformations

Beyond its role in dynamic covalent chemistry, this compound and structurally related amines are utilized as reagents in various organic reactions, benefiting from their basicity and steric properties.

While specific studies on this compound are limited in this context, research on the closely related tert-butylamine (B42293) provides insight into the mechanism of selective deacetylation. Tert-butylamine has been shown to be an effective reagent for the mild and selective removal of acetate (B1210297) protecting groups, particularly in complex molecules like carbohydrates. uwindsor.ca The precise mechanism is still under investigation, but it is believed that the base-catalyzed hydrolysis involves the nucleophilic attack of the amine on the acetyl carbonyl group. uwindsor.caetsu.edu

The general base-catalyzed hydrolysis of an amide starts with the nucleophilic addition of a base to the carbonyl carbon, followed by the elimination of the leaving group (the amine part of the amide). etsu.edu In the case of deacetylation with an amine like tert-butylamine, the amine itself acts as the nucleophile. The steric bulk of the tert-butyl group likely plays a role in the selectivity of the reaction, favoring attack on less hindered acetyl groups. uwindsor.ca

As mentioned previously, this compound is instrumental in complex reaction cascades when generated from dynamic covalent urea systems. researchgate.netresearchgate.net In one studied example, the release of this compound from an ethyl-based dynamic covalent urea was triggered by the addition of water and heat. researchgate.netresearchgate.net The liberated amine then facilitated the conversion of Fmoc-aniline to aniline. researchgate.netresearchgate.net This demonstrates the potential for this compound to be a key component in a sequence of reactions where its presence is required only at a specific stage.

Mechanism of Selective Deacetylation Reactions Facilitated by tert-Butylamine

Formation and Reactivity of N-Nitroso Derivatives of this compound

Secondary amines, including this compound, can react with nitrosating agents to form N-nitrosamines. These compounds are of interest due to their chemical properties and biological activities.

The formation of N-nitroso compounds from secondary amines can occur under various conditions, including acidic, neutral, or alkaline environments, and can be catalyzed by various species. osha.gov A common method for the synthesis of N-nitrosamines is the reaction of a secondary amine with a nitrosating agent like tert-butyl nitrite (B80452) (TBN) under solvent-free conditions. rsc.orgresearchgate.net This method is efficient and compatible with various functional groups. rsc.orgresearchgate.net

The resulting N-nitroso-N-tert-butylethylamine is a derivative whose reactivity and metabolic fate are of scientific interest. veeprho.com The metabolic activation of N-nitrosodialkylamines often involves enzymatic hydroxylation at the carbon atom adjacent to the nitroso group. osha.gov However, the presence of a tert-butyl group in N-nitroso-ethyl-tert-butylamine is thought to prevent the formation of a diazoalkane intermediate, which is believed to be a key step in the carcinogenic mechanism of many other nitrosamines. osha.gov This structural feature has been shown to render ethyl-tert-butylnitrosamine non-carcinogenic in rats, even at high doses. osha.gov

Mechanistic Studies of N-Nitroso Tertiary Butyl Ethyl Amine Formation

The formation of N-nitrosamines from tertiary amines such as this compound is a process that has been the subject of detailed mechanistic studies. Unlike secondary amines, which can be directly nitrosated, tertiary amines undergo a more complex transformation. The generally accepted mechanism for the nitrosation of tertiary amines in acidic conditions, such as with nitrous acid (HNO₂) formed from sodium nitrite and acid, involves a process known as nitrosative dealkylation. sci-hub.se

The initial step is the reaction of the tertiary amine with a nitrosating agent (e.g., N₂O₃, the nitrosonium ion [NO⁺]) to form a quaternary N-nitroso ammonium (B1175870) ion. sci-hub.se This intermediate is unstable and proceeds to fragment. The pathway involves the loss of nitroxyl (B88944) (HNO), which generates an iminium ion intermediate. sci-hub.se This iminium ion is then hydrolyzed in the aqueous solution to yield a secondary amine and a carbonyl compound. sci-hub.se In the case of this compound, this dealkylation can theoretically proceed via two routes, involving the cleavage of either the ethyl or the tert-butyl group.

However, the cleavage of the carbon-nitrogen bond is significantly influenced by the nature of the alkyl group. europa.eu Bulkier groups are generally less readily cleaved. researchgate.net For this compound, the cleavage of the less bulky ethyl group is more favorable, leading to the formation of tert-butylamine and acetaldehyde (B116499). Conversely, cleavage of the tert-butyl group would form ethylamine (B1201723) and acetone (B3395972). The resulting secondary amine (either tert-butylamine or ethylamine) can then readily react with another equivalent of the nitrosating agent to form the corresponding N-nitrosamine. sci-hub.se

An alternative mechanism involves the oxidation of the tertiary amine to an amine radical cation by the nitrosating species. researchgate.net This is followed by the abstraction of a hydrogen atom from the carbon adjacent to the nitrogen (the α-carbon), producing an iminium ion which then reacts further to produce the nitrosamine (B1359907) and a corresponding aldehyde. researchgate.net

The rate of nitrosamine formation from tertiary amines is generally much lower than from secondary amines. sci-hub.se However, the specific structure of the tertiary amine plays a crucial role in the reaction kinetics. europa.eu

Table 1: Proposed Mechanistic Steps for N-Nitrosamine Formation from a Tertiary Amine

| Step | Description | Intermediate/Product |

| 1 | Reaction of the tertiary amine with a nitrosating agent. | Quaternary N-nitroso ammonium ion |

| 2 | Fragmentation of the quaternary ammonium ion. | Iminium ion + Nitroxyl (HNO) |

| 3 | Hydrolysis of the iminium ion. | Secondary amine + Carbonyl compound |

| 4 | Nitrosation of the newly formed secondary amine. | N-nitrosamine |

Investigation of Metabolic Activation Pathways for Nitrosoamines Lacking Alpha-Hydrogens

The biological activity of many N-nitrosamines is dependent on their metabolic activation into reactive electrophilic species. The predominant and most well-understood metabolic activation pathway is enzymatic α-hydroxylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes. acs.orgpnas.org This process involves the oxidation of a carbon atom that is directly attached to the nitrogen of the nitroso group (the α-carbon). pnas.org

The resulting α-hydroxy-nitrosamine is a highly unstable intermediate. europa.eunih.gov It spontaneously decomposes to form a carbonyl compound and an alkyldiazonium ion. acs.orgnih.gov This diazonium ion is a potent alkylating agent capable of reacting with cellular nucleophiles, including DNA, which is considered the primary mechanism of the carcinogenicity associated with many nitrosamines. nih.govefpia.eu

The structure of the nitrosamine, specifically the presence or absence of hydrogens on the α-carbons, is a critical determinant of its ability to undergo this activation pathway. efpia.eufda.gov For a nitrosamine derived from this compound, namely N-nitroso-tert-butylethylamine, the two alkyl groups present different structural features.

The Tert-Butyl Group: The α-carbon of the tert-butyl group is a quaternary carbon, meaning it is bonded to three other carbon atoms and the nitrogen atom. It possesses no α-hydrogens. Consequently, α-hydroxylation cannot occur at this position. efpia.eufda.gov The presence of an α-t-butyl substituent adjacent to the N-nitroso group has been shown to eliminate carcinogenicity in compounds like ethyl-t-butyl nitrosamine, precisely because it blocks this metabolic activation step. europa.eu

The Ethyl Group: The ethyl group, in contrast, has two hydrogens on its α-carbon. This position is susceptible to CYP-dependent α-hydroxylation. nih.gov This reaction would lead to the formation of an unstable α-hydroxy intermediate, which would then decompose to generate acetaldehyde and a tert-butyldiazonium ion.

Table 2: Metabolic Activation via α-Hydroxylation

| Nitrosamine Structure | α-Hydrogens Present? | Metabolic Activation Pathway | Resulting Species |

| General Dialkylnitrosamine | Yes (on at least one alkyl group) | α-Hydroxylation | Unstable α-hydroxy-nitrosamine |

| N-Nitroso-tert-butylethylamine (Ethyl side) | Yes | α-Hydroxylation | Acetaldehyde + tert-Butyldiazonium ion |

| N-Nitroso-tert-butylethylamine (tert-Butyl side) | No | α-Hydroxylation is blocked | No formation of a diazonium ion from this group |

| Nitrosamines lacking any α-hydrogens | No | Cannot follow the α-hydroxylation pathway | Lacks the primary mechanism for potent toxicity efpia.eu |

Applications of N Tert Butylethylamine in Chemical Synthesis and Materials Science

Utilization as a Versatile Intermediate in Organic Synthesis

N-tert-Butylethylamine serves as a valuable intermediate in a variety of organic synthesis applications. biosynth.com Its unique structural features, combining a sterically hindering tert-butyl group with an ethylamine (B1201723) moiety, allow for its use in the construction of more complex molecules. It is employed in the synthesis of various organic compounds where the introduction of a bulky, basic nitrogen atom is desired. biosynth.comevitachem.com The tert-butyl group can direct reactions to specific positions and can be removed under acidic conditions if necessary, adding to its versatility. dtic.mil

For instance, this compound is a key component in the synthesis of N-tert-butanesulfinyl imines, which are highly versatile intermediates for the asymmetric synthesis of amines. nih.gov These imines are prepared by condensing enantiomerically pure tert-butanesulfinamide with a range of aldehydes and ketones. The resulting N-tert-butanesulfinyl imines are activated for the addition of various nucleophiles, leading to the efficient synthesis of a wide array of enantioenriched amines, including amino acids and amino alcohols. nih.gov

Role in the Synthesis of Cubane (B1203433) Derivatives and Related Strained Systems

This compound plays a crucial role in the synthesis of tetra-functional cubane derivatives. dtic.mildtic.mil Cubanes are highly strained molecules with a cubic structure, and their derivatives are of interest for their potential as high-energy-density materials and pharmaceuticals. wikipedia.orgbris.ac.uk

In the synthesis of cubane-1,2,4,7-tetracarboxylic acid, cubane-1,4-dicarboxylic acid is first converted to its diacid chloride. dtic.mil This intermediate is then reacted with this compound to form cubane-1,4-bis(N-t-butyl-N-ethylcarboxamide). dtic.mil The t-butylethylamino groups are introduced because they can be readily removed later in the synthesis by acid catalysis. dtic.mil The resulting bisamide undergoes a dimetallation reaction followed by carbonation to introduce two additional carboxylic acid groups. dtic.mil Finally, the amide groups are hydrolyzed to yield the desired cubane-1,2,4,7-tetracarboxylic acid. dtic.mil A high-yield preparation of this compound was developed specifically for this process, reacting t-butylamine with diethyl sulfate (B86663) in aqueous sodium hydroxide. dtic.mil

Development of Polymeric Materials Featuring this compound Moieties

Integration into Nanocomposites for Crosslinking through Hindered Urea (B33335) Bonds

This compound is integral to the development of advanced nanocomposites, particularly those crosslinked through hindered urea bonds (HUBs). mdpi.com In one approach, the surface of iron oxide (Fe₃O₄) nanoparticles is grafted with a copolymer containing this compound structural units, specifically poly(n-butyl acrylate-ran-2-(3-tert-butyl-3-ethylureido)ethyl acrylate) or P(BA-r-TBEA). mdpi.com

These TBEA units contain a mono-hindered urea bond. To create a crosslinked network, a hindered diamine, 1,2-bis(tert-butyl)ethylenediamine (BBED), is introduced. mdpi.com This initiates an exchange of the hindered urea bonds between the TBEA units and BBED, leading to the formation of inter-chain crosslinks. mdpi.com During this exchange reaction, this compound is released as a byproduct and can be easily removed by distillation due to its relatively low boiling point. mdpi.com This dynamic crosslinking strategy allows for the creation of reprocessable organic-inorganic networks. mdpi.com

Impact on Polymer Network Density and Thermomechanical Properties

The incorporation of this compound moieties, and the subsequent crosslinking, has a significant impact on the network density and thermomechanical properties of the resulting polymeric materials. mdpi.com In the Fe₃O₄-g-P(BA-r-TBEA) nanocomposites, the density of the polymer network can be controlled by varying the content of the TBEA units. mdpi.com

An increase in the TBEA content leads to a higher crosslinking density. mdpi.com This denser network structure significantly restricts the segmental motion of the polymer chains. As a result, the glass transition temperature (Tg) of the nanocomposite material increases markedly. mdpi.com For example, in a system with a fixed Fe₃O₄ content, increasing the TBEA content from 10 wt% to 40 wt% resulted in an elevation of the Tg from -4.6 °C to 40.5 °C. mdpi.com This demonstrates the direct relationship between the concentration of the this compound-derived crosslinking sites and the thermomechanical stability of the polymer.

| TBEA Content (wt%) | Glass Transition Temperature (Tg) (°C) |

| 10 | -4.6 |

| 40 | 40.5 |

This compound in the Design of Novel Amine-Based Solvents

The unique properties of this compound, such as its basicity and the steric hindrance provided by the tert-butyl group, make it a candidate for the design of novel amine-based solvents. evitachem.com These solvents can have applications in various chemical processes, including extraction and as reaction media.

Research into dynamic covalent ureas has shown that N-tert-butyl-N-ethylurea (TBEU) can be used to create dynamic polymers. researchgate.net The reversible nature of the hindered urea bond allows for the on-demand release of the secondary amine, this compound. researchgate.net This property can be harnessed in the design of "smart" solvents or catalytic systems where the active amine component can be released under specific conditions, such as a change in temperature. researchgate.net

Consideration in Pharmaceutical Chemistry as a Building Block

This compound is considered a valuable building block in pharmaceutical chemistry. nih.govcymitquimica.com Its structure can be found within or used to synthesize various biologically active molecules. The incorporation of the tert-butyl group can influence a drug's lipophilicity, metabolic stability, and receptor binding affinity.

For example, tert-butylamine (B42293) itself is used as a counterion in the drug perindopril (B612348) erbumine and is a precursor for various pesticides. The structural motif of a tert-butyl group attached to a nitrogen atom is present in N-tert-Butylglycine, a metabolite of the broad-spectrum antibiotic tigecycline. ontosight.ai The synthesis of complex molecules often requires versatile intermediates, and this compound provides a scaffold that can be further modified to create new pharmaceutical candidates. nih.gov Its role as an intermediate in the synthesis of chiral amines is particularly relevant, as chirality is a critical factor in the efficacy and safety of many drugs. nih.gov

Derivatives of N Tert Butylethylamine and Their Research Significance

Synthesis and Characterization of N-Acetyl, Tert-butyl Amide Derivatives

The synthesis of N-acetyl, tert-butyl amide derivatives, particularly from amino acids, has been a subject of significant research. These derivatives are created by coupling a hindered amine, tert-butylamine (B42293), with amino acids. researchgate.netnih.gov This process is typically carried out using solution-phase methodology, which allows for the production of gram-scale quantities of the desired products. researchgate.netnih.gov In many cases, the direct coupling of tert-butylamine with the amino acid is possible. However, for more challenging substrates, a two-step process involving an activated ester intermediate is employed. researchgate.net The use of protecting groups is sometimes necessary to facilitate the synthesis. researchgate.net

The characterization of these derivatives involves various analytical techniques. For instance, in the synthesis of a monomer for peptide nucleic acid, a related amide derivative showed a characteristic N-H stretching peak in its infrared (IR) spectrum at 3333 cm⁻¹. scielo.org.mx Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial, with the tert-butyloxycarbonyl (boc) group showing a characteristic singlet at δ 1.46 in the ¹H NMR spectrum and corresponding peaks in the ¹³C NMR spectrum at δ 28.31, 79.60, and 155.86. scielo.org.mx

The study of these derivatives is important for understanding fundamental chemical processes. For example, research on the reactions of the nitrate (B79036) radical (NO3•) with aliphatic amino acids and peptides has shown that the attack at the amide N–H bond in the peptide backbone is a significant pathway. researchgate.net This occurs through a proton-coupled electron transfer (PCET) mechanism. researchgate.net

Investigation of Fluorinated Analogues of N-tert-Butylethylamine

The introduction of fluorine into organic molecules can dramatically alter their properties, and this compound is no exception. Fluorinated analogues of this compound are of great interest, particularly in medicinal chemistry, as the presence of fluorine can enhance metabolic stability and bioavailability. nih.gov

One approach to synthesizing fluorinated chiral amines involves the use of N-tert-butylsulfinyl imines. nih.gov This method is valued for its high stereoselectivity and broad substrate scope. nih.gov The synthesis can proceed through two main strategies: the stereoselective addition or asymmetric reduction of fluorinated N-tert-butylsulfinyl imines, or the asymmetric addition of fluorinated reagents to non-fluorinated N-tert-butylsulfinyl imines. nih.gov

Another strategy focuses on the direct synthesis of N-perfluoro-tert-butyl (N-PFtB) secondary amines from N-trifluoromethyl secondary amines. nih.gov This method is notable for using a single trifluoromethyl source and for the starting material itself acting as the hydrogen source. nih.gov The elimination of hydrogen fluoride (B91410), facilitated by cesium fluoride (CsF), is a critical step in this process. nih.gov

The resulting fluorinated compounds have unique properties. For example, the trifluoroethyl group increases lipophilicity, which can be advantageous for drug candidates. The tert-butyl group, on the other hand, provides steric bulk and enhances thermal stability. These properties make fluorinated this compound analogues valuable building blocks in the synthesis of pharmaceuticals and agrochemicals.

Exploration of this compound Derivatives for Biological Applications

Derivatives of this compound are being actively investigated for their potential biological applications. The structural modifications of the parent compound can lead to molecules with specific interactions with biological targets.

One area of interest is the development of receptor agonists. For instance, a series of 5-alkyltryptamine analogues, including those with a tert-butyl group, have been synthesized and evaluated for their binding affinity to the human 5-HT1D receptor. nih.gov Contrary to the initial hypothesis that a hydrogen-bonding substituent at the 5-position was critical, these 5-alkyltryptamines showed high binding affinities. nih.gov Specifically, compounds with a tert-butyl group at the 5-position of the indole (B1671886) ring demonstrated very high binding affinity (Ki < 1 nM). nih.gov

Another application lies in the development of pharmaceuticals targeting the nervous system. N-Ethyl-n-butylamine, a related compound, is used in the synthesis of the antidepressant milnacipran, which influences neurotransmitter levels. The ability of these amine derivatives to act as precursors for active pharmaceutical ingredients makes them valuable in drug discovery.

Furthermore, the controlled release of this compound from a precursor molecule has been demonstrated as a way to activate catalysts and crosslinkers on-demand. researchgate.net This has potential applications in creating smart materials and in controlled chemical reactions.

Research into N-tert-Butyl-N-ethyl-nitrous Amide and its Energetic Characteristics

N-tert-Butyl-N-ethyl-nitrous amide, also known as N-nitroso-N-ethyl-tert-butylamine, is a nitrosamine (B1359907) derivative that has been studied for its chemical properties and potential as an energetic material. nih.govdtic.mil Nitrosamines are a class of compounds characterized by the N-N=O functional group. acs.org

The synthesis of nitrosamines can be achieved through the nitrosation of secondary amines. For example, the reaction of tert-butylamine with compounds like methyl acrylate, followed by nitrosation with n-butyl nitrite (B80452), can produce related nitrosamine structures. dtic.mil The reactivity of different nitrites for N-nitrosylation has been studied, with tert-butyl nitrite often showing high reactivity. sci-hub.se

Research into the energetic characteristics of nitrosamine derivatives is an area of active investigation. The goal is to create high-energy-density materials with novel functional groups. dtic.mil One theoretical approach involves the intramolecular addition of a nitrene to a nitrosamine group to form a diazanitrate, a high-nitrogen functional group. dtic.mil For example, the synthesis and subsequent degradation of beta-(azidoethyl)-N-(tert-butyl)nitrosamine were explored as a potential route to a diazanitrate analogue. dtic.mil

While many nitrosamines are known for their carcinogenic potential, which arises from their metabolic activation to DNA-alkylating agents, the research into their energetic properties focuses on different aspects of their chemistry. acs.org The stability and decomposition pathways of these molecules are critical factors in determining their suitability as energetic materials.

Advanced Research Directions and Future Perspectives

Emerging Methodologies for Enhanced Synthesis and Derivatization

The synthesis of N-tert-butylethylamine and its derivatives is evolving beyond traditional methods, with new strategies emerging to improve efficiency, yield, and sustainability. Research is focused on novel catalytic systems and advanced process technologies.

One modern approach that holds promise is the adaptation of continuous flow chemistry, which has been successfully applied to the synthesis of related compounds like bupropion, a process involving the nucleophilic substitution with tert-butylamine (B42293). researchgate.net This technology offers significant advantages over batch processing, including enhanced safety, better heat and mass transfer, and amenability to automation, suggesting a pathway for the greener production of this compound derivatives. researchgate.net Another established industrial synthesis for the parent amine, tert-butylamine, involves the reaction of isobutene and ammonia (B1221849) at high temperatures (200 to 350°C) and pressures (40 to 700 bar) over an acidic heterogeneous catalyst in a fixed-bed or tube bundle reactor. google.com

Derivatization of this compound is crucial for expanding its utility. A key area of research is the formation of N-tert-butanesulfinyl imines from related amines, which serve as versatile intermediates in the asymmetric synthesis of complex chiral amines. nih.gov This methodology provides access to a wide array of highly enantioenriched amine derivatives, including amino alcohols and amino acids. nih.gov For analytical purposes, derivatization is also key. Two-stage derivatization, for instance involving silylation with reagents like N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) followed by trifluoroacetylation, is a sophisticated method for preparing volatile derivatives of amines suitable for gas chromatography (GC) analysis. fraunhofer.derestek.com

| Synthetic/Derivatization Method | Reactants/Reagents | Key Features | Potential Application |

| Heterogeneous Catalysis | Isobutene, Ammonia, Acidic Catalyst | High temperature and pressure; suitable for industrial scale production of the parent amine. google.com | Large-scale synthesis of tert-butylamine. |

| MTBE-Urea Process | Methyl tert-butyl ether (MTBE), Urea (B33335), Sulfuric Acid | Utilizes readily available and low-cost materials for tert-butylamine synthesis. google.com | Cost-effective production of tert-butylamine. |

| Flow Chemistry | (Analogous) Bromo-ketone, tert-butylamine | Improved safety, efficiency, and scalability over batch processes. researchgate.net | Greener, continuous synthesis of derivatives. |

| Sulfinylimine Formation | Aldehydes/Ketones, tert-Butanesulfinamide | Creates chiral intermediates for stereoselective synthesis. nih.gov | Asymmetric synthesis of complex amines. |

| Silylation for GC Analysis | This compound, MTBSTFA | Increases volatility and thermal stability for improved analytical separation. fraunhofer.derestek.com | Trace analysis and characterization. |

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding

To fully unlock the potential of this compound, a profound understanding of its structural dynamics, reactivity, and electronic properties is essential. Advanced spectroscopic and computational methods are providing unprecedented insights.

Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for structural elucidation. Standard 1H and 13C NMR spectra are routinely used to confirm the identity and purity of this compound and its derivatives. nih.govchemicalbook.com Detailed assignments from 1H NMR, for example, can distinguish the protons of the ethyl and tert-butyl groups, providing fundamental structural information. chemicalbook.com

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is another vital tool for identification and analysis. nih.gov The NIST Mass Spectrometry Data Center provides reference spectra that aid in the unambiguous identification of the compound. nih.gov

Computational chemistry offers a powerful lens to examine properties that are difficult to measure experimentally. For instance, Density Functional Theory (DFT) calculations have been employed to study the chemical properties and electronic structure of related metal-dithiocarbamate complexes derived from secondary amines like N-butylethylamine. akademisains.gov.my Such studies can elucidate the nature of the C=N bond and the coordination properties of the ligand. akademisains.gov.my For N,N-Bis(2-pyridylmethyl)-tert-butylamine, a related tridentate ligand, quantum-chemical calculations have been used to analyze its conformation and the steric influence of the tert-butyl group on bond angles, which is critical for understanding its coordination chemistry with metals. researchgate.net These computational approaches are instrumental in predicting reaction mechanisms, understanding stereodynamics, and designing new derivatives with tailored properties. akademisains.gov.myresearchgate.net

| Technique | Information Obtained | Example Finding |

| 1H & 13C NMR Spectroscopy | Structural confirmation, purity assessment. nih.govchemicalbook.com | Provides distinct chemical shifts for the ethyl and tert-butyl moieties. chemicalbook.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Molecular weight determination, fragmentation patterns, identification. nih.gov | Reference mass spectra are available in databases like NIST for verification. nih.gov |

| Quantum-Chemical Calculations (e.g., AM1, DFT) | Molecular geometry, bond angles, electronic structure, reaction energetics. akademisains.gov.myresearchgate.net | Calculations on a related ligand showed the bulky tert-butyl group influences C-N-C bond angles, affecting its metal-coordinating ability. researchgate.net |

| X-ray Crystallography | Solid-state molecular structure, bond lengths, intermolecular interactions. researchgate.net | Analysis of a related ligand revealed a dihedral angle of 88.11° between its two pyridine (B92270) rings and the absence of short van der Waals contacts. researchgate.net |

Novel Applications in Catalysis, Materials Science, and Biomedical Research

The unique steric and electronic properties of this compound and its derivatives make them attractive candidates for a range of novel applications, from creating smart materials to serving as ligands in catalysis.

Catalysis Derivatives of this compound are being explored as sophisticated ligands in asymmetric catalysis. The steric hindrance provided by the tert-butyl group can create a specific chiral environment around a metal center, enabling high enantioselectivity in chemical reactions. uwindsor.ca For example, N-tert-butanesulfinyl imines, derived from the related tert-butanesulfinamide, not only serve as intermediates for amine synthesis but also as a new family of ligands for asymmetric catalysis. nih.gov Another example is N,N-Bis(2-pyridylmethyl)-tert-butylamine, a versatile tridentate N-donor ligand used extensively in metal coordination chemistry. researchgate.net Furthermore, research into dynamic covalent ureas has shown that this compound can be released on-demand by a stimulus like heat or water, a mechanism that can be harnessed for the controlled activation of catalysts. researchgate.net

Materials Science A significant area of research is the incorporation of this compound into advanced polymers. Specifically, it is a key component in the chemistry of hindered urea bonds (HUBs), which are dynamic covalent bonds. When polymers are crosslinked using HUBs, the resulting networks can be reprocessed and exhibit self-healing properties. mdpi.com In these systems, a hindered diamine crosslinker reacts with a polymer containing mono-HUB units, releasing the smaller, volatile this compound, which can be removed by distillation to drive the crosslinking reaction to completion. mdpi.com This dynamic chemistry has been applied to create reprocessable nanocomposites of poly(n-butyl acrylate) and Fe3O4 nanoparticles. mdpi.com

Biomedical Research While direct applications of this compound in medicine are not yet established, its structural motifs are relevant in medicinal chemistry. The parent compound, tert-butylamine, is a known intermediate in the synthesis of pharmaceuticals like the antibiotic rifampicin. google.com The related N-ethyl-n-butylamine is a building block for drugs targeting the nervous system, such as the antidepressant milnacipran. The trifluoroethyl derivative, tert-butyl(2,2,2-trifluoroethyl)amine, is being investigated as a bioactive compound, as the trifluoroethyl group can enhance metabolic stability and bioavailability in drug candidates. Furthermore, derivatization of amino acids with hindered amines like tert-butylamine is a strategy used to create substrates for studying protein chemistry and oxidative stress. scribd.com These examples highlight the potential for this compound derivatives to serve as valuable building blocks in future drug discovery programs. Some research also suggests that this compound may possess antioxidant properties due to its ability to scavenge free radicals.

Interdisciplinary Research Integrating this compound Chemistry with Other Scientific Domains

The versatility of this compound places it at the intersection of several scientific disciplines, fostering interdisciplinary research that bridges chemistry with materials science, environmental science, and engineering.

Chemistry and Materials Engineering The development of self-healing and reprocessable polymers using this compound-releasing hindered urea bonds is a prime example of interdisciplinary research. mdpi.com This work combines principles of dynamic covalent chemistry, polymer synthesis, and materials engineering to design "smart" materials with extended lifecycles and enhanced sustainability. mdpi.com The synthesis of nanocomposites by crosslinking polymer-grafted nanoparticles further integrates nanotechnology, creating advanced materials with tunable mechanical and physical properties. mdpi.com

Chemistry and Environmental Science The study of amines in the environment represents another critical interdisciplinary frontier. Volatile amines can be released into the atmosphere from various sources, and their subsequent chemical transformations are of significant interest. For instance, detailed studies on the atmospheric degradation of the related tert-butylamine provide mechanistic insights into how such compounds react with hydroxyl radicals. osha.gov this compound has also been identified as a volatile organic compound in analyses of animal manure, linking its chemistry to agricultural science and environmental monitoring. scribd.com In a different vein, derivatives of related amines are being investigated for environmental remediation, such as creating materials to adsorb pollutants from industrial wastewater.

Chemistry and Supramolecular Science The structure of this compound derivatives lends itself to the design of complex supramolecular structures. The specific steric and electronic features can be used to control intermolecular interactions, such as C-H···π interactions observed in the crystal structure of N,N-Bis(2-pyridylmethyl)-tert-butylamine, which lead to the formation of layered assemblies. researchgate.net This ability to direct self-assembly is fundamental to creating functional supramolecular systems for sensing, catalysis, or molecular recognition.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-tert-Butylethylamine, and how can its purity be validated in academic settings?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or reductive amination. For purity validation, use gas chromatography-mass spectrometry (GC/MS) to detect impurities and quantify yields. Cross-reference spectral data (e.g., H NMR, IR) with literature values from primary sources like the Beilstein Journal of Organic Chemistry. If discrepancies arise, replicate synthesis under inert conditions to rule out oxidation artifacts .

Q. How should researchers design experiments to characterize the physicochemical properties of this compound?

- Methodological Answer : Prioritize measuring boiling point, density, and solubility in polar/non-polar solvents. For example, distillation at ~85°C can isolate the compound from reaction mixtures, as demonstrated in polymer crosslinking studies . Use differential scanning calorimetry (DSC) to assess thermal stability. Always report measurement conditions (e.g., pressure, solvent purity) to enable replication .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., polymer networks)?

- Methodological Answer : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for trace analysis. For crosslinked systems, use solvent extraction (e.g., 1,4-dioxane) followed by GC/MS headspace analysis. Validate methods using spiked recovery experiments and compare results against certified reference materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound’s reactivity (e.g., crosslinking efficiency vs. steric hindrance)?

- Methodological Answer : Conduct controlled kinetic studies under varying temperatures and catalyst loads. Compare results with computational models (e.g., DFT calculations) to assess steric effects. Use systematic reviews to identify biases in prior studies, such as inconsistent reaction scales or purification methods .

Q. What experimental protocols ensure reproducibility in studies involving this compound as a crosslinking agent?

- Methodological Answer : Document the following in detail: (1) molar ratios of reactants, (2) distillation parameters (temperature, pressure), and (3) gelation time measurements. Include raw data in supplementary materials, as per Beilstein Journal guidelines, to enable independent verification .

Q. How can uncertainties in this compound’s role in oxidation inhibition be quantified?

- Methodological Answer : Perform comparative studies with structurally similar amines (e.g., N-tert-Butylbenzylamine) using electrochemical methods (cyclic voltammetry). Apply error propagation analysis to quantify uncertainty in radical scavenging efficiency measurements .

Q. What interdisciplinary approaches integrate this compound into materials science applications (e.g., nanocomposites)?

- Methodological Answer : Combine polymer chemistry with materials characterization techniques (e.g., TEM for FeO dispersion analysis). Use hindered urea bond (HUB) formation to design self-healing networks, and validate crosslinking via rheological testing .

Methodological Best Practices

- Data Reliability : Use primary sources (e.g., peer-reviewed journals) over vendor catalogs. Cross-check CAS registry numbers and spectral data with databases like NIST Chemistry WebBook .

- Safety Protocols : Handle this compound in fume hoods with PPE. Refer to safety data sheets (SDS) for spill management and disposal .

- Ethical Reporting : Disclose modifications to existing methodologies (e.g., adjusted reaction times) and cite all prior work to avoid plagiarism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |